molecular formula C10H10O5 B148546 2,6-Diformyl-3,5-dimethoxyphenol CAS No. 125666-65-1

2,6-Diformyl-3,5-dimethoxyphenol

Cat. No. B148546
M. Wt: 210.18 g/mol
InChI Key: KMBLGUFRZSQVSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including hydrolysis, oxidation, and condensation reactions. For instance, the compound 2,6-diformyl-4-methylphenyl (1) was synthesized through hydrolysis of a thiocarbamate followed by oxidation with iodine . Similarly, the synthesis of 1,6-bis(2,5-dimethoxyphenyl)hexa-2,4-diynes involved bromination and a copper-catalyzed Grignard reaction, followed by a Hay coupling to yield the final product . These methods indicate that the synthesis of 2,6-Diformyl-3,5-dimethoxyphenol could potentially involve similar strategies, such as selective bromination and coupling reactions.

Molecular Structure Analysis

The molecular structure of compounds related to 2,6-Diformyl-3,5-dimethoxyphenol has been characterized using X-ray crystallography. For example, the tetracopper(I) complex derived from a related Schiff base ligand was found to have three distorted trigonal planar and one distorted tetrahedral Cu(I) centers . The diynes synthesized in another study displayed an unusual 1,6-synperiplanar conformation, with coplanar orientation of the diphenyl substituents . These findings suggest that the molecular structure of 2,6-Diformyl-3,5-dimethoxyphenol could also exhibit unique conformations and bonding patterns, which could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The related compounds have been shown to undergo various chemical reactions. The tetracopper(I) complex exhibited dissociation into dimers in DMSO solution and showed an irreversible oxidation in cyclic voltammetry . The diynes underwent topochemical photopolymerization upon irradiation, leading to the formation of deeply-colored, highly-ordered polymers . These reactions demonstrate the reactivity of the functional groups present in these compounds, which could be indicative of the types of reactions that 2,6-Diformyl-3,5-dimethoxyphenol might undergo, such as polymerization or oxidation processes.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,6-Diformyl-3,5-dimethoxyphenol are not directly reported, the properties of similar compounds can provide some context. The tetracopper(I) complex was air-sensitive and its 1H NMR spectra suggested free ligand symmetry in solution . The diynes were capable of forming ordered polymers with distinct colors upon irradiation, indicating their potential utility in materials science . These insights suggest that 2,6-Diformyl-3,5-dimethoxyphenol may also have interesting physical and chemical properties, such as sensitivity to air or light, which could be explored in further studies.

Scientific Research Applications

Enzymatic Modification and Antioxidant Activity

2,6-Dimethoxyphenol, closely related to 2,6-Diformyl-3,5-dimethoxyphenol, has been utilized in the study of laccase activity. One key application is its enzymatic modification to produce compounds with higher antioxidant capacity. A study demonstrated that a laccase-catalyzed oxidation product of 2,6-dimethoxyphenol exhibited approximately double the antioxidant capacity of the original compound (Adelakun et al., 2012).

Thermolysis Research

Research into the thermolysis of dimethoxyphenols, including 2,6-dimethoxyphenol, has provided insights into the behavior of aromatic methoxyl groups typical in lignins. This study explored the reactivity and reaction pathways of different dimethoxyphenols, contributing to the understanding of lignin decomposition and processing (Masuku).

Oxidase Activity in Microbial Proteins

2,6-Dimethoxyphenol serves as a versatile substrate for various microbial proteins. Its oxidation by different blue multicopper proteins from a range of microorganisms has been studied, offering insights into the multiple functions these proteins may perform in organisms (Solano et al., 2001).

Catalytic Oxidation Studies

The catalytic oxidation of 2,6-dimethoxyphenol by Rhus laccase has been investigated, producing a specific compound (tetramethoxybiphenyl-4,4′-diol) through enzymatic reactions. This study contributes to the understanding of enzymatic reactions involving 2,6-dimethoxyphenol in various solvent systems (Wan et al., 2008).

Synthesis and Characterization of Complexes

2,6-Diformyl-3,5-dimethoxyphenol has been used in the synthesis of a tetracopper(I) complex. The study provided insights into the binding and structural characterization of such complexes, advancing the understanding of macrocyclic complex formation and stability (Goodard et al., 1997).

Sulfonation and Methanesulfonate Ester Reactions

The compound has also been involved in studies focusing on the sulfonation reactions of dimethoxyphenols and their methanesulfonate esters. These reactions have significant implications for understanding the chemical transformations of phenolic compounds (Ansink & Cerfontain, 1991).

Role in Natural Rubber Processing

Investigations into the role of 2,6-dimethoxyphenol in natural rubber processing have shown how its content is affected by mixing time and temperature, providing valuable information for optimizing rubber production processes (Washiya, 2021).

Safety And Hazards

“2,6-Diformyl-3,5-dimethoxyphenol” may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is advised to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-hydroxy-4,6-dimethoxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-3-9(15-2)7(5-12)10(13)6(8)4-11/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBLGUFRZSQVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1C=O)O)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378418
Record name 2,6-Diformyl-3,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diformyl-3,5-dimethoxyphenol

CAS RN

125666-65-1
Record name 2,6-Diformyl-3,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diformyl-3,5-dimethoxyphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Jin, TL Graybill, MA Wang, LD Davis… - Journal of …, 2001 - ACS Publications
4-Formyl-3,5-dimethoxyphenol (1) is a key synthetic intermediate used to prepare the BAL family (backbone amide linker) of acid-labile linkers and resins. The utility of these linkers and …
Number of citations: 23 pubs.acs.org
J Alsina, KJ Jensen, MF Songster… - Solid‐Phase Organic …, 2001 - Wiley Online Library
The first part of this chapter describes the preparation of 4‐formyl‐3,5‐dimethoxyphenol (pure isomer) by Vilsmeier formylation of 3,5‐dimethoxyphenol. The second part of this chapter …
Number of citations: 5 onlinelibrary.wiley.com
F Albericio, N Kneib-Cordonier… - The Journal of …, 1990 - ACS Publications
The acid-labile 5-(4-(9-fluorenylmethyloxycarbonyl) aminomethyl-3, 5-dimethoxyphenoxy) valeric acid (PAL) handle 1 is described for the solid-phase synthesis of C-terminal peptide …
Number of citations: 408 pubs.acs.org

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